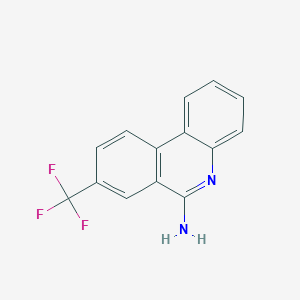
(2R,2'R,2''R,3S,3'S,3''S,4S,4'S,4''S,5R,5'R,5''R,6R,6'R,6''R)-6,6',6''-(((((72-(heptyloxy)-12,32,52-trimethoxy-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-15,35,55-triyl)tris(ethane-2,1-diyl))tris(1H-1,2,3-triazole-1,4-diyl))tris(methylene))tris(oxy))tris(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
arene, is a calixarene detergent. It is primarily used to solubilize membrane proteins, such as G-protein-coupled receptors (GPCRs). CALXGLUK is non-ionic and contains three polar glucose groups and a heptyl chain, making it insensitive to ionic strength or pH variations .
Aplicaciones Científicas De Investigación
CALXGLUK has a wide range of applications in scientific research:
Chemistry: Used as a stabilizing reagent for membrane proteins, facilitating their purification and structural analysis.
Biology: Helps in the study of membrane protein functions and interactions.
Medicine: Aids in drug discovery projects by stabilizing therapeutic targets.
Industry: Utilized in the production of biologics and other therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CALXGLUK involves multiple steps, starting with the preparation of the calixarene core. The calixarene core is functionalized with glucopyranosyl groups through a series of triazole linkages. The reaction conditions typically involve the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole rings. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Industrial Production Methods
Industrial production of CALXGLUK follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality. The final product is typically provided in a powder form and is used in aqueous solutions or buffers .
Análisis De Reacciones Químicas
Types of Reactions
CALXGLUK primarily undergoes solubilization reactions with membrane proteins. It does not participate in typical chemical reactions such as oxidation, reduction, or substitution due to its stable structure. it can form micelles in aqueous solutions, which is crucial for its function as a detergent .
Common Reagents and Conditions
The solubilization process involves the use of aqueous solutions or buffers. CALXGLUK is soluble in water, methanol, and dimethyl sulfoxide (DMSO). The critical micelle concentration (CMC) of CALXGLUK is 0.025 mM, which is the concentration at which it forms micelles .
Major Products Formed
The primary product formed from the solubilization reaction is the protein-detergent complex. This complex stabilizes the membrane proteins in their native and functional states, allowing for further biochemical and structural studies .
Mecanismo De Acción
CALXGLUK exerts its effects by forming micelles that encapsulate membrane proteins. The non-ionic nature and the presence of polar glucose groups allow it to interact with the hydrophobic regions of membrane proteins, stabilizing them in aqueous solutions. This interaction preserves the native structure and function of the proteins, making them suitable for further analysis .
Comparación Con Compuestos Similares
Similar Compounds
Digitonin: Another detergent used for solubilizing membrane proteins but has a different structure and solubilization mechanism.
Triton X-100: A non-ionic surfactant used for similar purposes but is less gentle compared to CALXGLUK.
Octyl glucoside: A non-ionic detergent with a similar application but different chemical structure
Uniqueness
CALXGLUK is unique due to its specific structure, which includes three polar glucose groups and a heptyl chain. This structure makes it highly effective in stabilizing membrane proteins without disrupting lipid membranes. Its gentle nature and high solubility in various solvents make it a preferred choice for many biochemical applications .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[1-[2-[25-heptoxy-26,27,28-trimethoxy-11,17-bis[2-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]triazol-1-yl]ethyl]-5-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]ethyl]triazol-4-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H95N9O22/c1-5-6-7-8-9-19-96-68-42-11-10-12-43(68)27-45-21-40(14-17-79-31-51(73-76-79)37-98-70-63(91)60(88)57(85)54(34-82)101-70)23-47(66(45)94-3)29-49-25-41(15-18-80-32-52(74-77-80)38-99-71-64(92)61(89)58(86)55(35-83)102-71)24-48(67(49)95-4)28-46-22-39(20-44(26-42)65(46)93-2)13-16-78-30-50(72-75-78)36-97-69-62(90)59(87)56(84)53(33-81)100-69/h10-12,20-25,30-32,53-64,69-71,81-92H,5-9,13-19,26-29,33-38H2,1-4H3/t53-,54-,55-,56-,57-,58-,59+,60+,61+,62-,63-,64-,69-,70-,71-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWCBCRAFDAWJU-DEQIKSRMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C2CC3=C(C(=CC(=C3)CCN4C=C(N=N4)COC5C(C(C(C(O5)CO)O)O)O)CC6=C(C(=CC(=C6)CCN7C=C(N=N7)COC8C(C(C(C(O8)CO)O)O)O)CC9=CC(=CC(=C9OC)CC1=CC=C2)CCN1C=C(N=N1)COC1C(C(C(C(O1)CO)O)O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCOC1=C2CC3=C(C(=CC(=C3)CCN4C=C(N=N4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CC6=C(C(=CC(=C6)CCN7C=C(N=N7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)CC9=CC(=CC(=C9OC)CC1=CC=C2)CCN1C=C(N=N1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H95N9O22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


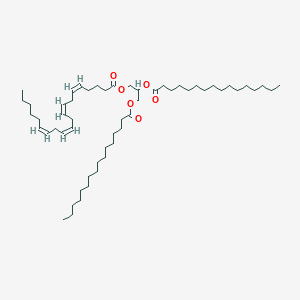
![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)
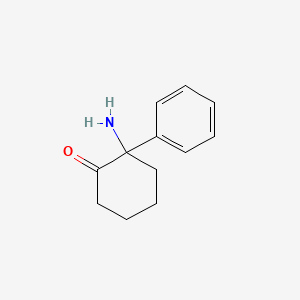
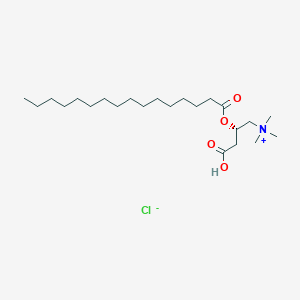
![3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B3026244.png)
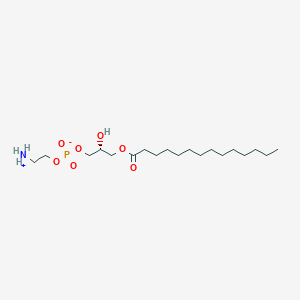
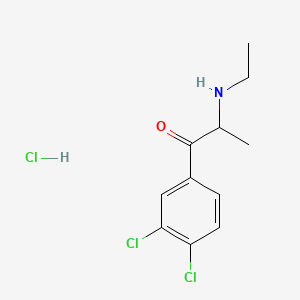

![(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt](/img/structure/B3026251.png)
![2-[(4Z,7Z,9E)-14-hydroxypentadeca-4,7,9-trien-2-yl]benzoic Acid](/img/structure/B3026252.png)
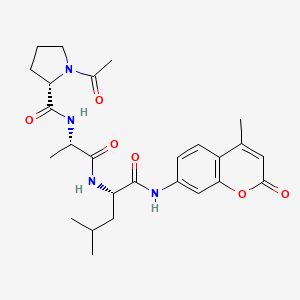
![(4aS,6R,8aS)-3-(methoxy-d3)-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol,monohydrobromide](/img/structure/B3026254.png)
